1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid
Brand Name: Vulcanchem
CAS No.: 2060047-56-3
VCID: VC2613477
InChI: InChI=1S/C6H10N2O.CHF3O3S/c1-2-6(9)8-3-5(7)4-8;2-1(3,4)8(5,6)7/h2,5H,1,3-4,7H2;(H,5,6,7)
SMILES: C=CC(=O)N1CC(C1)N.C(F)(F)(F)S(=O)(=O)O
Molecular Formula: C7H11F3N2O4S
Molecular Weight: 276.24 g/mol

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid

CAS No.: 2060047-56-3

Cat. No.: VC2613477

Molecular Formula: C7H11F3N2O4S

Molecular Weight: 276.24 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid - 2060047-56-3

Specification

CAS No. 2060047-56-3
Molecular Formula C7H11F3N2O4S
Molecular Weight 276.24 g/mol
IUPAC Name 1-(3-aminoazetidin-1-yl)prop-2-en-1-one;trifluoromethanesulfonic acid
Standard InChI InChI=1S/C6H10N2O.CHF3O3S/c1-2-6(9)8-3-5(7)4-8;2-1(3,4)8(5,6)7/h2,5H,1,3-4,7H2;(H,5,6,7)
Standard InChI Key YCKICQZGOGLJQW-UHFFFAOYSA-N
SMILES C=CC(=O)N1CC(C1)N.C(F)(F)(F)S(=O)(=O)O
Canonical SMILES C=CC(=O)N1CC(C1)N.C(F)(F)(F)S(=O)(=O)O

Introduction

Chemical Properties and Structure

Molecular Identification

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid is a complex organic compound identified by the following properties:

PropertyValue
CAS Number2060047-56-3
Molecular FormulaC7H11F3N2O4S
Molecular Weight276.24 g/mol
IUPAC Name1-(3-aminoazetidin-1-yl)prop-2-en-1-one;trifluoromethanesulfonic acid

The compound features several functional groups that contribute to its chemical behavior and reactivity potential.

Structural Characteristics

The structure of 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid can be described as a combination of distinct structural components:

  • An azetidine ring system (a four-membered nitrogen-containing heterocycle)

  • An amino group at the 3-position of the azetidine ring

  • A prop-2-en-1-one (acryloyl) moiety attached to the azetidine nitrogen

  • A trifluoromethanesulfonic acid component

This arrangement creates a molecule with multiple reactive sites, making it valuable for various chemical transformations. The azetidine ring provides a rigid scaffold with specific spatial arrangements of functional groups, while the amino group and the propenone moiety offer sites for further functionalization.

Applications and Uses

Organic Synthesis Applications

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid serves as a valuable reagent in organic synthesis due to its functional group diversity and reactivity profile. The compound can potentially participate in various transformations:

  • As a building block in the synthesis of more complex heterocyclic systems

  • In pharmaceutical intermediate preparation

  • As a substrate for conjugate addition reactions via the α,β-unsaturated carbonyl system

  • In ring expansion or contraction methodologies

Hazard TypeDescriptionPrecaution
CorrosivityCan cause severe skin burns and eye damageUse appropriate personal protective equipment including gloves, eye protection, and lab coats
ToxicityHarmful if swallowedAvoid ingestion and practice good laboratory hygiene
ReactivityMay be corrosive to metalsStore in appropriate containers and avoid contact with reactive metals

All laboratory work with this compound should be conducted in a properly ventilated fume hood with appropriate personal protective equipment. Waste disposal should follow institutional and local regulations for the handling of corrosive and potentially hazardous substances.

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